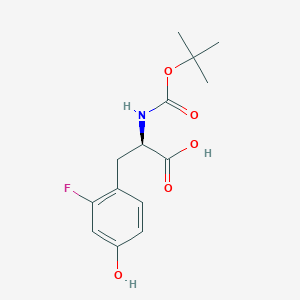

N-Boc-2-fluoro-D-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(2-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEICTNRFBRIIRB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650162 | |

| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125218-32-8 | |

| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Site Specific Amino Acid Incorporation in Protein Engineering Research

The capacity to site-specifically incorporate unnatural amino acids into proteins represents a significant leap forward in protein engineering. nih.govcaltech.edu This technique allows researchers to move beyond the canonical 20 amino acids, introducing a vast array of new chemical groups, such as bioorthogonal handles, spectroscopic probes, and post-translational modifications, at precise locations within a protein's structure. mdpi.comportlandpress.com This is typically achieved by repurposing the cell's own translational machinery, often using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or "stop" codon. mdpi.compnas.org

The implications of this technology are far-reaching. By introducing UUAAs, scientists can:

Probe Protein Structure and Function: The incorporation of fluorescent or NMR-active UUAAs allows for the detailed study of protein dynamics, folding, and interactions in real-time and in their native environment.

Enhance Protein Stability: Strategic placement of certain UUAAs can increase a protein's resistance to thermal denaturation and proteolysis, a crucial factor in the development of protein-based therapeutics. nih.govfu-berlin.de

Create Novel Biocatalysts: By introducing new reactive groups into an enzyme's active site, its catalytic activity can be altered or even repurposed for entirely new chemical transformations.

Develop New Therapeutics: The site-specific incorporation of UUAAs can be used to create antibody-drug conjugates with precise drug-to-antibody ratios and to develop peptides and proteins with improved pharmacokinetic profiles. mdpi.com

The Fluorine Atom As a Probing Element in Biological Systems

The fluorine atom possesses a unique combination of properties that make it an exceptionally valuable tool in the study of biological systems. tandfonline.comnumberanalytics.com Its small van der Waals radius, comparable to that of a hydrogen atom, allows it to replace hydrogen in a molecule with minimal steric perturbation. tandfonline.com However, its extreme electronegativity, the highest of any element, can profoundly influence the electronic properties of the molecule. tandfonline.comnumberanalytics.com

This "minimal steric, maximal electronic" effect has several important consequences:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation. tandfonline.com This is a highly desirable characteristic in drug design, leading to longer half-lives and improved bioavailability. nih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity and pharmacokinetic properties. nih.gov

Conformational Control: The introduction of fluorine can influence the conformational preferences of a peptide or protein, which can be exploited to stabilize specific secondary structures or to modulate protein-protein interactions. digitellinc.com

¹⁹F NMR Spectroscopy: The fluorine-19 isotope is 100% naturally abundant and has a nuclear spin of 1/2, making it an excellent nucleus for NMR spectroscopy. The chemical shift of ¹⁹F is highly sensitive to its local environment, providing a powerful, non-invasive probe for studying protein structure, dynamics, and ligand binding without the background noise inherent in ¹H NMR.

Positron Emission Tomography (PET): The radioactive isotope fluorine-18 (B77423) is a widely used positron emitter in PET imaging, a highly sensitive diagnostic tool in oncology and neuroscience. nih.gov

Overview of N Boc 2 Fluoro D Tyrosine As a Chiral Fluorinated Building Block

Enantioselective Synthesis of D-Tyrosine Derivatives

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For D-tyrosine derivatives, several enantioselective methods have been developed, including asymmetric catalysis and biocatalytic approaches.

Asymmetric Catalysis in Fluorinated Amino Acid Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral fluorinated amino acids. dicp.ac.cnmdpi.com This approach utilizes chiral catalysts to induce enantioselectivity in reactions, offering an efficient alternative to methods relying on stoichiometric chiral auxiliaries. dicp.ac.cn

One notable example is the palladium-catalyzed asymmetric hydrogenation of γ-fluorinated iminoesters. This method has been successfully employed to produce chiral fluoro amino acid derivatives with high enantioselectivity. dicp.ac.cn The use of fluorinated alcohols as solvents has been shown to dramatically improve both the yield and the enantiomeric excess (ee) of the product. dicp.ac.cn For instance, the hydrogenation of an α-iminoester in the presence of a Pd(OCOCF₃)₂-BINAP complex in trifluoroethanol (TFE) can yield the corresponding α-amino ester with high ee. dicp.ac.cn

Another significant advancement involves the use of chiral nickel(II) complexes for the gram-scale synthesis of a variety of fluorinated amino acids. acs.org This strategy allows for the production of enantiopure products (99% ee) and provides a uniform approach using similar starting materials. acs.org

Biocatalytic Approaches, e.g., Tyrosine Phenol Lyase Applications

Biocatalysis offers a green and highly selective alternative for the synthesis of D-tyrosine and its derivatives. frontiersin.org Enzymes, such as tyrosine phenol-lyase (TPL), are capable of catalyzing reactions with high stereo- and regioselectivity under mild conditions. google.com

TPL, a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia (B1221849). frontiersin.orggoogle.comresearchgate.net This reactivity can be harnessed to synthesize L-tyrosine and its analogs from various phenol derivatives. researchgate.netrsc.org While TPL from mesophilic bacteria can have stability issues with phenolic substrates, enzymes from thermophilic bacteria, such as Symbiobacterium toebii, exhibit greater stability. jmb.or.kr Engineered TPL variants have also been developed to improve stability and activity, enabling the efficient synthesis of L-tyrosine and its derivatives like L-DOPA. google.com For instance, a fed-batch system using a thermo- and chemostable TPL from Symbiobacterium toebii produced 130 g/L of L-tyrosine with a 94% conversion yield based on phenol. jmb.or.kr

Furthermore, a two-step biocatalytic cascade combining a TPL with a tyrosine ammonia lyase (TAL) has been developed for the para-alkenylation of phenols to produce p-coumaric acids. rsc.org This system operates with high regio- and stereoselectivity, yielding only the para-substituted (E)-configured products. rsc.org

Regioselective Fluorination Techniques for Aromatic Amino Acids

The introduction of a fluorine atom at a specific position on an aromatic ring is a key challenge in the synthesis of fluorinated amino acids. Several techniques have been developed to achieve regioselective fluorination of tyrosine and other aromatic amino acids.

Nucleophilic Radiofluorination for [¹⁸F] Tyrosine Analog Production

Radiofluorination with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]F) is crucial for the production of tracers for Positron Emission Tomography (PET). mdpi.comresearchgate.net Nucleophilic aromatic substitution is a widely used method for introducing ¹⁸F, but its application is often limited to arenes with electron-withdrawing groups. springernature.com

For the synthesis of [¹⁸F]fluoro-L-tyrosine analogs, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), both direct and indirect nucleophilic radiofluorination methods have been developed. akjournals.commdpi.com The direct method involves the radiofluorination of a protected precursor, like N-Boc-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, followed by deprotection. akjournals.com This approach can yield [¹⁸F]FET with a radiochemical yield of about 40% and a radiochemical purity of over 96%. akjournals.com An alternative direct method utilizes the precursor O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET), which can lead to higher yields but requires harsh deprotection conditions. mdpi.com

The indirect method involves a two-step reaction, starting with the fluorination of a prosthetic group precursor, such as 1,2-bis(tosyloxy)ethane, followed by its coupling to unprotected L-tyrosine. akjournals.com This route can achieve a radiochemical yield of approximately 45% with a purity exceeding 97%. akjournals.com Microwave-assisted synthesis has been shown to significantly reduce reaction times for both methods. akjournals.com

Copper-mediated nucleophilic radiofluorination of organotin precursors has also been successfully employed to produce [¹⁸F]fluoro-L-TIC(OH) derivatives with good radiochemical yields (19–28%) and high radiochemical purity (>98.9%). mdpi.com

Electrophilic Fluorination Methodologies for Tyrosine

Electrophilic fluorination provides a direct route to introduce fluorine into electron-rich aromatic rings like that of tyrosine. researchgate.net Various electrophilic fluorinating reagents have been utilized for this purpose.

Elemental fluorine (F₂), despite its high reactivity, can be used as an electrophile under controlled conditions. researchgate.net However, direct fluorination of tyrosine often requires protection of the amino and carboxylic acid groups to prevent side reactions. researchgate.net Acetyl hypofluorite, generated from F₂, has proven to be a useful reagent for the fluorination of activated aromatic compounds. researchgate.netosti.gov

Selectfluor (F-TEDA-PF₆) is a more stable and less hazardous electrophilic fluorinating agent. mdpi.comnih.gov Silver-catalyzed electrophilic aromatic fluorination of organotin precursors using F-TEDA-PF₆ has been used to prepare fluorinated tyrosine analogs. mdpi.comnih.gov This method, however, can be sensitive to moisture. mdpi.com Recently, the late-stage fluorination of tyrosine residues in proteins has been achieved using Selectfluor, demonstrating its utility for modifying complex biomolecules. nih.gov

Late-Stage Functionalization via Deoxyfluorination

Late-stage functionalization strategies aim to introduce fluorine atoms into complex molecules at a late step in the synthesis, which is highly desirable for creating diverse analogs. rsc.orgacs.org Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a powerful tool for this purpose. rsc.org

The deoxyfluorination of phenols to aryl fluorides has been a significant challenge. The Ritter group developed PhenoFluor, a reagent that enables the deoxyfluorination of phenols, including those in complex molecules like peptides. acs.orgchemrxiv.org This methodology has been extended to radiofluorination with ¹⁸F. acs.org A ruthenium-mediated uronium deoxyfluorination with ¹⁸F has been successfully applied to a tyrosine residue within a peptide sequence. springernature.com This approach allows for the chemoselective radiolabeling of peptides under mild conditions. springernature.com

Protecting Group Chemistry in this compound Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like this compound, which possesses multiple reactive functional groups.

Role of the Tert-Butyloxycarbonyl (Boc) Group in Amine Protection

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality in amino acid and peptide synthesis. bocsci.comjk-sci.commasterorganicchemistry.com Its popularity stems from its ease of introduction and its stability under a variety of reaction conditions, yet it can be readily removed under specific, mild acidic conditions. bocsci.comjk-sci.com

In the context of this compound synthesis, the Boc group serves several crucial functions:

Prevention of Unwanted Reactions: The primary role of the Boc group is to temporarily mask the nucleophilic and basic nature of the α-amino group. chemistrysteps.com This prevents the amine from participating in undesired side reactions during subsequent synthetic transformations, such as those targeting the carboxylic acid or the aromatic ring.

Enhanced Solubility: The introduction of the bulky, non-polar Boc group can increase the solubility of the amino acid derivative in organic solvents commonly used in synthesis.

Chiral Integrity: The Boc group helps in preventing racemization of the chiral center at the α-carbon during many synthetic manipulations.

The installation of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com Deprotection is cleanly accomplished using strong acids like trifluoroacetic acid (TFA), which selectively cleaves the Boc group to liberate the free amine, carbon dioxide, and tert-butanol. jk-sci.comchemistrysteps.com

| Reagent/Condition | Purpose | Common Examples |

| Protection | ||

| Boc₂O, Base | Introduction of the Boc protecting group | Di-tert-butyl dicarbonate, Triethylamine (TEA) or Sodium Hydroxide |

| Deprotection | ||

| Strong Acid | Removal of the Boc protecting group | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane |

Orthogonality and Selective Deprotection Strategies for Complex Molecules

The synthesis of complex molecules often necessitates the use of multiple protecting groups for different functional groups. An orthogonal protection strategy is one where each protecting group can be removed under a specific set of conditions without affecting the others. fiveable.menumberanalytics.comnumberanalytics.com This allows for the sequential and controlled manipulation of different parts of the molecule. jocpr.com

In the synthesis of derivatives of this compound, where the phenolic hydroxyl group might also require protection, an orthogonal strategy is essential. For instance, while the amine is protected with the acid-labile Boc group, the hydroxyl group could be protected with a base-labile group (e.g., an acetate (B1210297) ester) or a group removable by hydrogenolysis (e.g., a benzyl (B1604629) ether). numberanalytics.com

This orthogonality allows for selective deprotection. For example, the Boc group can be removed with TFA to expose the amine for peptide coupling, while the hydroxyl protecting group remains intact. peptide.com Conversely, the hydroxyl group could be deprotected to allow for modification of the aromatic ring, while the Boc-protected amine is unaffected. jocpr.com The development of such strategies is critical for the synthesis of complex peptides and other derivatives containing this compound. bham.ac.ukresearchgate.net

| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonality to Boc |

| Boc | Amine | Strong Acid (e.g., TFA) | - |

| Fmoc | Amine | Base (e.g., Piperidine) | Yes |

| Cbz (Z) | Amine | Hydrogenolysis (H₂, Pd/C) | Yes |

| Benzyl (Bn) | Hydroxyl, Carboxyl | Hydrogenolysis (H₂, Pd/C) | Yes |

| tert-Butyl (tBu) | Hydroxyl, Carboxyl | Strong Acid (e.g., TFA) | No (cleaved with Boc) |

| Acetyl (Ac) | Hydroxyl | Base (e.g., NaOMe) or mild acid | Yes |

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have provided powerful tools to enhance the efficiency, selectivity, and speed of complex molecule synthesis, including that of this compound.

Microwave-Assisted Synthesis and Flow Chemistry Integration

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. researchgate.netresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. nih.gov In the context of amino acid synthesis, microwave technology has been successfully applied to various transformations, including the synthesis of unnatural amino acids. nih.gov For the synthesis of this compound and its analogs, microwave heating could be beneficial for steps such as the introduction of the fluorine atom or the protection/deprotection steps.

The combination of microwave assistance and flow chemistry presents a particularly powerful approach. A flow reactor could be designed to pass through a microwave cavity, allowing for rapid, controlled heating of the reaction mixture as it flows through the system. This could further enhance reaction rates and yields in the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Amino Acid Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org These methods are particularly relevant for the synthesis of aryl-amino acids.

For the synthesis of this compound analogs, palladium-catalyzed reactions can be employed in several ways:

Synthesis of the Aryl Core: A key strategy involves the coupling of a suitably protected and functionalized amino acid precursor with an aryl partner. For instance, a palladium-catalyzed Suzuki or Buchwald-Hartwig amination reaction could be used to couple a protected D-tyrosine derivative with a fluorinated aryl halide or boronic acid to introduce the fluorine atom at the desired position. beilstein-journals.org

Direct C-H Functionalization: More advanced strategies involve the direct palladium-catalyzed C-H functionalization of the tyrosine aromatic ring. nih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to the desired fluorinated product. Research has shown the feasibility of palladium-catalyzed ortho-methylation of tyrosine derivatives, a concept that could potentially be extended to fluorination. nih.gov

The choice of ligand for the palladium catalyst is crucial for the success of these reactions, influencing the reactivity, selectivity, and functional group tolerance. researchgate.net The development of new and more efficient palladium catalysts and ligands continues to expand the scope of these powerful reactions for the synthesis of complex amino acids like this compound. rsc.orgresearchgate.net

| Reaction Type | Description | Relevance to this compound Synthesis |

| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound with an organic halide. | Coupling of a boronic acid-functionalized tyrosine derivative with a fluorine source, or vice versa. |

| Buchwald-Hartwig Amination | Pd-catalyzed formation of a C-N bond between an aryl halide and an amine. | Could be employed in the synthesis of analogs with modified amino functionalities. |

| Direct C-H Arylation/Fluorination | Pd-catalyzed functionalization of a C-H bond on the aromatic ring. | A highly efficient and atom-economical method for introducing the fluorine atom directly onto the tyrosine scaffold. |

Solid-Phase Peptide Synthesis (SPPS) with Fluorinated D-Tyrosine Residues

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically assembling peptides in a laboratory setting. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.goviris-biotech.de This heterogeneous synthesis technique simplifies the purification process, as excess reagents and byproducts in the solution phase can be easily washed away after each step. iris-biotech.de

Boc-Strategy in SPPS for Unnatural Amino Acid Incorporation

The incorporation of this compound into a peptide sequence is readily achieved using established SPPS protocols, particularly the Boc/Bzl strategy. wikipedia.org This classic approach, pioneered by R.B. Merrifield, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group of the incoming amino acid. wikipedia.orgbeilstein-journals.org

The synthesis cycle begins with the deprotection of the N-terminal Boc group on the resin-bound peptide, typically using trifluoroacetic acid (TFA). beilstein-journals.orgwiley.com This reveals a free amino group, which is then neutralized. The next N-Boc protected amino acid, such as this compound, is activated and coupled to the free amine, forming a new peptide bond. wikipedia.org This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. iris-biotech.de Side-chain functional groups are protected with groups like benzyl (Bzl) ethers, which are stable to the mild acid used for Boc removal but can be cleaved at the end of the synthesis. beilstein-journals.org The final step involves the simultaneous cleavage of the completed peptide from the resin and removal of all side-chain protecting groups, a process that traditionally required strong, hazardous acids like anhydrous hydrogen fluoride (B91410) (HF). iris-biotech.dewiley.com However, methods using alternatives like trifluoromethanesulfonic acid have also been developed to circumvent the need for HF. rsc.org

The Boc strategy is particularly well-suited for the synthesis of peptides containing base-sensitive modifications or those requiring the generation of C-terminal thioesters for subsequent ligation reactions. iris-biotech.dewiley.com Its robust nature makes it a reliable choice for incorporating sterically demanding or electronically modified unnatural amino acids like fluorinated D-tyrosine residues. academie-sciences.fr

Table 1: Comparison of Major SPPS Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) beilstein-journals.org | 9-fluorenylmethyloxycarbonyl (Fmoc) beilstein-journals.org |

| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid, TFA) wiley.com | Basic (e.g., 20-50% Piperidine in DMF) wikipedia.org |

| Side-Chain Protection | Benzyl-based groups (Bzl) beilstein-journals.org | tert-Butyl-based groups (tBu) beilstein-journals.org |

| Final Cleavage from Resin | Strong acid (e.g., HF, TFMSA) iris-biotech.dersc.org | Moderate acid (e.g., TFA) beilstein-journals.org |

| Key Advantage | Robust; good for complex syntheses and certain modifications like thioesters. wiley.com | Milder overall conditions; avoids routine use of strong acid until final cleavage. nih.gov |

| Primary Disadvantage | Requires harsh, hazardous reagents (HF) for final cleavage; repeated acid exposure. iris-biotech.denih.gov | Base-labile Fmoc group can lead to side reactions like aspartimide formation. nih.gov |

Challenges and Optimization in Coupling Efficiency

The incorporation of unnatural amino acids, especially those with bulky or electron-withdrawing substituents like this compound, can present challenges to coupling efficiency during SPPS. academie-sciences.fracs.org The fluorine atom on the tyrosine ring is strongly electron-withdrawing, which can decrease the nucleophilicity of the phenolic side chain but also influence the reactivity of the carboxyl group during activation. Furthermore, steric hindrance from the fluorine atom and the bulky Boc group can slow down the coupling reaction compared to standard proteinogenic amino acids. acs.org

Inefficient coupling can lead to the formation of deletion sequences (peptides missing an amino acid), which are often difficult to separate from the target peptide during purification. To overcome these challenges, several optimization strategies are employed:

Use of Potent Coupling Reagents: While standard carbodiimide (B86325) reagents can be used, more potent uronium or phosphonium (B103445) salt-based reagents like HBTU, HATU, or COMU are often preferred to drive the reaction to completion. acs.orguniurb.it These reagents, in combination with additives like HOAt or OxymaPure, generate highly reactive intermediates that can overcome the steric and electronic hurdles. acs.org COMU, for instance, has demonstrated high coupling efficiency and is more soluble in a wider range of solvents. acs.org

Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice (double coupling) ensures that all free amines on the resin have reacted with the activated amino acid. uniurb.it

Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. rsc.org

Solvent Choice: The choice of solvent is critical for ensuring proper resin swelling and solubilization of reagents. rsc.org While DMF is traditional, alternative solvents are sometimes explored to improve coupling outcomes. rsc.org

Table 2: Coupling Optimization Strategies

| Challenge | Potential Optimization Strategy | Rationale |

|---|---|---|

| Steric Hindrance | Utilize potent coupling reagents (e.g., HATU, COMU). acs.org | Generates a more reactive activated ester to accelerate the reaction. |

| Slow Reaction Kinetics | Implement extended coupling times or double coupling protocols. uniurb.it | Maximizes the opportunity for the reaction to proceed to completion. |

| Deactivated Carboxyl Group | Increase reaction temperature. rsc.org | Provides additional kinetic energy to overcome the reaction's activation barrier. |

| Poor Reagent Solubility | Select optimal solvents (e.g., DMF, NMP) and additives. rsc.org | Ensures all reactants are available in the solution phase for efficient reaction. |

Design and Construction of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, bioavailability, and receptor affinity. uj.edu.pl The incorporation of this compound is a powerful strategy in the design of advanced peptidomimetics.

Structural Design Principles for D-Amino Acid Peptidomimetics

The replacement of naturally occurring L-amino acids with their D-enantiomers is a fundamental and highly effective strategy in peptidomimetic design. uj.edu.plresearchgate.net This substitution introduces significant and often beneficial changes to the resulting peptide.

Key principles and advantages include:

Enhanced Proteolytic Stability: Natural proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. uj.edu.pl Peptides containing D-amino acids are resistant to this enzymatic degradation, leading to a longer half-life and improved bioavailability in vivo. wiley.comnih.gov

Conformational Constraint: Introducing a D-amino acid alters the local and global conformation of the peptide backbone. wiley.comnih.gov This can be used to induce specific secondary structures, such as β-turns, which are often critical for receptor binding but may be sparsely populated in the flexible linear L-peptide.

Modulation of Biological Activity: By altering the three-dimensional arrangement of side chains, a D-amino acid can change how a peptidomimetic interacts with its biological target. This can convert an agonist into an antagonist, increase binding affinity, or enhance selectivity for a specific receptor subtype. uj.edu.pl In some cases, reversing the entire sequence and using all D-amino acids (a retro-inverso peptide) can create a molecule that presents its side chains in a similar orientation to the parent L-peptide while being highly resistant to proteolysis.

Table 3: Advantages of D-Amino Acid Incorporation in Peptidomimetics

| Design Principle | Rationale | Outcome |

|---|---|---|

| Increased Stability | Natural proteases are stereospecific for L-amino acids. uj.edu.pl | Resistance to enzymatic degradation, longer biological half-life. nih.gov |

| Altered Conformation | Changes the allowed Ramachandran angles for the peptide backbone. wiley.comnih.gov | Can stabilize specific secondary structures (e.g., turns) crucial for activity. |

| Improved Bioactivity | Modified 3D orientation of side chains alters receptor interaction. uj.edu.pl | Enhanced binding affinity, selectivity, or change in function (agonist to antagonist). |

Incorporation of this compound Analogs into Bioactive Scaffolds

The specific incorporation of a 2-fluoro-D-tyrosine residue into a bioactive scaffold combines the benefits of the D-configuration with the unique properties conferred by fluorine. nih.govresearchgate.net Fluorine is a small, highly electronegative atom that can profoundly influence a molecule's properties without significantly increasing its size. nih.gov

When designing bioactive scaffolds, this analog is used to:

Fine-Tune Receptor-Ligand Interactions: The electron-withdrawing fluorine atom alters the acidity (pKa) of the tyrosine's phenolic hydroxyl group. This can change its hydrogen bonding capabilities, potentially strengthening or weakening interactions with the target protein. Fluorine can also participate in favorable orthogonal multipolar interactions with backbone carbonyls or other groups in the binding pocket. nih.gov

Enhance Metabolic Stability: Besides the D-amino acid's inherent resistance to proteases, the fluorine atom can block sites of oxidative metabolism on the aromatic ring, further increasing the molecule's stability and duration of action. nih.gov

Improve Membrane Permeability: The strategic placement of fluorine can increase the lipophilicity of a peptide, which may enhance its ability to cross cellular membranes and reach intracellular targets. nih.gov

For example, in the design of inhibitors for protein-protein interactions, such as the HER2-HER3 dimerization in cancer, D-amino acid-containing cyclic peptidomimetics have shown nanomolar potency. wiley.comnih.gov The introduction of a residue like 2-fluoro-D-tyrosine into such a scaffold would be a rational design choice to further optimize binding affinity and pharmacokinetic properties. nih.govacademie-sciences.fr

Chemical Ligation and Cyclization Strategies for Fluorinated Peptides

Following the successful synthesis of a linear peptide containing 2-fluoro-D-tyrosine, further modifications such as ligation or cyclization are often performed to generate more complex and constrained structures. nih.govnih.gov

Chemical Ligation: Native Chemical Ligation (NCL) is a powerful technique for joining two unprotected peptide fragments. nih.govresearchgate.net It typically involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. This chemoselective reaction forms a native peptide bond at the ligation site. While standard NCL relies on cysteine, various extensions of the methodology allow for ligation at other residues. NCL and other ligation strategies are compatible with fluorinated amino acids, enabling the synthesis of large, semi-synthetic fluorinated proteins that would be inaccessible by SPPS alone. acs.orgresearchgate.net

Cyclization Strategies: Cyclization is a widely used strategy to improve the stability, receptor affinity, and selectivity of peptides by reducing their conformational flexibility. sb-peptide.comfrontiersin.org Peptides containing 2-fluoro-D-tyrosine can be cyclized using several methods:

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. sb-peptide.com This can be challenging due to competing intermolecular dimerization, but performing the reaction on-resin under pseudo-dilution conditions can favor the desired intramolecular cyclization. nih.gov

Side-Chain Cyclization: Linkages can be formed between the side chains of two amino acids. A common example is the formation of a lactam bridge between the side chains of an acidic residue (Asp or Glu) and a basic residue (Lys or its analogs). sb-peptide.com

Thioether Cyclization: A stable thioether bond can be formed, for instance, by reacting the thiol group of a cysteine residue with an N-terminally incorporated chloroacetyl group. sb-peptide.com

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction used for cyclization. frontiersin.org This requires the incorporation of an azide-containing amino acid and an alkyne-containing amino acid into the linear peptide sequence.

Tyrosine-Specific Cyclization: Novel methods are being developed that leverage the reactivity of the tyrosine side chain itself. For example, a tyrosine residue can react with an in-situ generated triazolinedione to form a stable C-N linked cyclic peptide, providing a site-selective method for cyclization. researchgate.net

The presence of the 2-fluoro substituent on the D-tyrosine ring can influence the efficiency and outcome of these reactions, and in some cases, backbone fluorination has been shown to improve cyclization efficiency. nih.gov

Table 4: Overview of Peptide Ligation and Cyclization Strategies

| Strategy | Description | Key Reactants |

|---|---|---|

| Native Chemical Ligation (NCL) | Joins two unprotected peptide fragments to form a larger peptide. nih.gov | C-terminal thioester and N-terminal cysteine. |

| Head-to-Tail Lactamization | Forms a cyclic peptide via an amide bond between the peptide termini. sb-peptide.com | N-terminal amine and C-terminal carboxyl group. |

| Lactam Bridge | Cyclization via an amide bond between amino acid side chains. sb-peptide.com | Side-chain carboxyl (Asp/Glu) and side-chain amine (Lys/Orn). |

| Thioether Cyclization | Forms a stable, non-reducible thioether linkage. sb-peptide.com | Thiol group (Cys) and an electrophile (e.g., chloroacetyl group). |

| Click Cyclization (CuAAC) | Forms a triazole ring to link the peptide chain. frontiersin.org | Azide- and alkyne-functionalized amino acids. |

| Tyrosine-Directed Cyclization | Utilizes the reactivity of the tyrosine phenol for ring closure. researchgate.net | Tyrosine side chain and a compatible electrophile (e.g., triazolinedione). |

Biophysical and Biochemical Investigations Utilizing N Boc 2 Fluoro D Tyrosine Probes

Site-Specific Protein Labeling and Engineering

The ability to introduce 2-fluoro-D-tyrosine at specific sites within a protein allows for precise modifications that can answer targeted questions about protein biology. This is achieved without altering the native protein sequence, a significant advantage over traditional mutagenesis.

The primary method for incorporating 2-fluoro-D-tyrosine into proteins in living cells is through the expansion of the genetic code. mdpi.comresearchgate.net This technique involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the unnatural amino acid and a specific codon, typically a nonsense or "stop" codon like UAG (amber). mdpi.comnih.gov The process requires the introduction of a plasmid encoding the engineered synthetase and tRNA into the host organism, along with the gene of interest containing the target codon at the desired position. The N-Boc-2-fluoro-D-tyrosine is supplied in the cell culture medium; after cellular uptake and deprotection of the N-Boc group, the evolved synthetase specifically charges its cognate tRNA with 2-fluoro-D-tyrosine, which is then delivered to the ribosome for incorporation into the growing polypeptide chain.

The introduction of a D-amino acid like 2-fluoro-D-tyrosine can serve as a powerful probe of protein structure and dynamics. The altered stereochemistry at the alpha-carbon can introduce localized perturbations in the protein backbone, leading to changes in secondary and tertiary structure. nih.govresearchgate.netresearchgate.net These conformational changes can be monitored by various biophysical techniques to understand the energetic landscape of protein folding and stability. For instance, the replacement of a key L-amino acid with its D-enantiomer within a protein-protein interface can disrupt binding, providing insights into the specific interactions crucial for complex formation.

Furthermore, introducing a D-amino acid can enhance a peptide's resistance to proteolysis, which is advantageous for therapeutic applications and for studying protein function over longer timescales in vivo. nih.gov In the context of enzyme mechanisms, the placement of 2-fluoro-D-tyrosine in or near an active site can modulate catalytic activity. The fluorine atom's electron-withdrawing properties can alter the pKa of the tyrosine's hydroxyl group, impacting its role in acid-base catalysis or hydrogen bonding networks. The D-configuration can also reposition the phenolic side chain within the active site, providing valuable structure-activity relationship data.

Advanced Spectroscopic Characterization of Fluorinated Biomolecules

The fluorine atom in 2-fluoro-D-tyrosine provides a sensitive spectroscopic handle for a variety of advanced analytical techniques, offering a window into the local environment and electronic structure of the labeled protein.

¹⁹F NMR spectroscopy is a particularly powerful tool for studying proteins labeled with fluorinated amino acids. nih.govrsc.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov Crucially, the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra of labeled proteins are free from background signals. nih.gov The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal reporter of conformational changes. nih.gov

Studies comparing 2-fluorotyrosine (2FY) and the more commonly used 3-fluorotyrosine (3FY) have highlighted the utility of the 2-fluoro substitution. While the 3-fluoro position generally shows a greater change in chemical shift in response to solvent polarity, 2-fluorotyrosine offers a less perturbing probe. It has been shown to have a reduced effect on the pKa of the tyrosine hydroxyl group compared to 3FY, making it a more faithful mimic of native tyrosine. nih.govnih.gov Furthermore, 2FY can report on allosteric interactions that may be silent when using a 3FY label, providing unique insights into protein regulation. nih.govnih.gov

| Property | 2-Fluorotyrosine (2FY) | 3-Fluorotyrosine (3FY) | Reference |

|---|---|---|---|

| pKa Perturbation | Less Perturbing | More Perturbing | nih.govnih.gov |

| Chemical Shift Responsiveness to Polarity | Moderate | High | nih.govnih.gov |

| Reporting on Allosteric Interactions | Can reveal interactions not observed with 3FY | May not report on certain allosteric events | nih.govnih.gov |

| Chemical Shift Anisotropy (CSA) | Similar to but reduced compared to 3FY | Higher | nih.govnih.gov |

Tyrosyl radicals are critical intermediates in a variety of enzymatic reactions. nih.gov EPR spectroscopy is the primary technique for detecting and characterizing these paramagnetic species. nih.govnih.gov The lineshape of an EPR spectrum of a tyrosyl radical is highly sensitive to the conformation of the tyrosine side chain and its interaction with the surrounding protein environment. rsc.orgnih.gov While direct EPR and ENDOR studies on 2-fluoro-D-tyrosyl radicals are not widely reported, the principles of these techniques allow for predictions of its spectroscopic properties.

The introduction of a fluorine atom on the tyrosine ring would be expected to influence the electron spin density distribution of the tyrosyl radical. This would, in turn, alter the hyperfine couplings to the remaining ring protons, leading to a distinct EPR lineshape compared to the unmodified tyrosyl radical. ENDOR spectroscopy, which measures the hyperfine interactions between the unpaired electron and nearby magnetic nuclei, would be particularly sensitive to the presence of the ¹⁹F nucleus. nih.gov The fluorine hyperfine coupling constants would provide precise information about the spin density at the C2 position and could be used to refine computational models of the radical's electronic structure. nih.gov The D-configuration of the amino acid could also influence the radical's conformation and its hydrogen-bonding network within the protein, which would be reflected in the g-tensor anisotropy measured by high-field EPR. researchgate.net

Mass spectrometry is an indispensable tool for confirming the successful incorporation of unnatural amino acids and for characterizing the resulting modified proteins. In a typical workflow, the protein containing 2-fluoro-D-tyrosine would be isolated and subjected to proteolytic digestion. The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass of the peptide containing the unnatural amino acid will be increased by the mass difference between 2-fluoro-D-tyrosine and the amino acid it replaced.

Radiopharmaceutical Research and Molecular Imaging Applications

This compound serves as a crucial building block and reference compound in the field of radiopharmaceutical sciences, particularly in the development of probes for molecular imaging. Its unique structure, featuring a fluorine atom for radiolabeling, a D-configuration to probe stereospecific processes, and a Boc-protecting group for synthetic manipulation, makes it invaluable for investigating biological systems with Positron Emission Tomography (PET).

Development of ¹⁸F-Labeled Tyrosine Analogs for Positron Emission Tomography (PET) Imaging Research

The development of ¹⁸F-labeled amino acids as PET tracers has become a cornerstone of neuro-oncology imaging, offering metabolic information that complements anatomical imaging like MRI. mdpi.com The fluorine-18 (B77423) (¹⁸F) isotope is favored for its optimal physical and nuclear characteristics, including a 109.8-minute half-life that allows for centralized production and distribution, and low positron energy that results in high-resolution PET images. nih.govnih.gov

Radiolabeled tyrosine analogs are of significant interest because tumor cells often exhibit increased amino acid transport and protein synthesis to support their rapid proliferation. snmjournals.orgnih.gov The synthesis of these tracers, such as the widely studied O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), often involves complex multi-step procedures. In these synthetic pathways, protecting groups like the tert-butyloxycarbonyl (Boc) group are essential. The Boc group is used to temporarily block the reactive amine function of the tyrosine precursor, preventing unwanted side reactions during the introduction of the ¹⁸F label or other chemical modifications. nih.gov This ensures that the fluorination occurs at the desired position on the molecule.

The development process typically involves:

Precursor Synthesis: Starting materials, which can be derivatives of either L-tyrosine or D-tyrosine, are chemically modified. For instance, the amine function can be selectively protected with a Boc group by treating the tyrosine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov

Radiolabeling: The ¹⁸F isotope, produced in a cyclotron, is introduced into the molecule. This can be achieved through nucleophilic substitution reactions. snmjournals.orgmdpi.com

Deprotection and Purification: After radiolabeling, protecting groups like the Boc group are removed, typically under acidic conditions, to yield the final radiotracer. nih.gov The product is then rigorously purified using techniques like high-performance liquid chromatography (HPLC). snmjournals.org

The D-isomer, this compound, plays a critical role in this research paradigm. While the L-isomers of amino acids are the biologically active forms transported into cells for metabolic processes, the corresponding D-isomers are often used as negative controls in evaluation studies. nih.govresearchgate.net By synthesizing and testing both the L- and D-isomers of a new radiotracer, researchers can confirm that the uptake observed with the L-isomer is due to specific biological transport rather than simple diffusion or other non-specific mechanisms. Studies comparing L-[¹⁸F]FET and its D-isomer, D-[¹⁸F]FET, have demonstrated that the brain uptake of the D-isomer is negligible, confirming that the tracer crosses the blood-brain barrier via a specific amino acid transport system that is stereoselective for the L-form. nih.govresearchgate.net

| Radiosynthesis Parameter | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Reference |

| Synthesis Method | Two-step nucleophilic fluoroethylation of L-tyrosine. | nih.govresearchgate.net |

| Synthesis Time | ~50 minutes | nih.govnih.gov |

| Overall Radiochemical Yield | 40% - 60% | mdpi.comnih.govnih.gov |

| Radiochemical Purity | >97% | nih.gov |

Mechanisms of Tracer Uptake and Retention in Biological Systems

The utility of ¹⁸F-labeled tyrosine analogs in PET imaging hinges on their differential uptake in tumor tissue compared to healthy tissue. This uptake is primarily mediated by specific amino acid transport systems in the cell membrane. nih.gov Malignant transformation is associated with the overexpression of these transporter systems to meet the high metabolic demands of cancer cells for energy and protein synthesis. nih.gov

Research has identified several amino acid transport systems, with the L-type amino acid transporter (LAT) system being a key player in the uptake of large neutral amino acids like tyrosine and its analogs. nih.govnih.gov Crucially, this transport is stereospecific, showing a strong preference for L-isomers.

Key findings on the uptake and retention mechanisms include:

Transporter-Mediated Uptake: In vitro studies have demonstrated that the uptake of tyrosine analogs like [¹⁸F]FET is predominantly mediated by the L-type amino acid transport system. researchgate.net Competitive inhibition experiments using specific inhibitors for different transport systems showed that uptake was reduced by over 80% in the presence of an inhibitor for system L, while inhibitors for systems A and ASC had no significant effect. researchgate.net

Stereospecificity: The transport mechanism is highly selective for the L-isomer of the amino acid. Studies directly comparing the uptake of L-[¹⁸F]FET and D-[¹⁸F]FET in animal models showed significant uptake of the L-isomer in the brain and tumors, while the D-isomer showed negligible accumulation. nih.govresearchgate.net This confirms that the uptake is a specific, carrier-mediated process, not passive diffusion.

Metabolic Fate: Unlike natural amino acids, many non-natural, radiolabeled analogs such as [¹⁸F]FET are not incorporated into proteins. nih.govresearchgate.netnih.gov HPLC analysis of tissue samples after injection of L-[¹⁸F]FET revealed that the radioactivity present was almost entirely in the form of the unchanged tracer. nih.govresearchgate.net This lack of protein incorporation means that the tracer's retention in the cell is primarily governed by the dynamics of bidirectional transport across the cell membrane, rather than being sequestered into the protein synthesis pathway. researchgate.net This results in a dynamic equilibrium where the tracer can be transported both into and out of the cell. researchgate.net

The low uptake of D-isomers serves as an important internal control in imaging studies, reinforcing that the high signal observed in tumors with L-isomers reflects specific biological activity related to amino acid transport.

| Tracer | Primary Transport System | Protein Incorporation | Key Finding | Reference |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (L-[¹⁸F]FET) | System L (LAT) | No | Uptake is highly specific to the L-isomer; not metabolized into proteins. | nih.govnih.govresearchgate.net |

| O-(2-[¹⁸F]fluoroethyl)-D-tyrosine (D-[¹⁸F]FET) | Negligible transport | No | Brain uptake is minimal, demonstrating the stereospecificity of the transport system. | nih.govresearchgate.net |

Emerging Research Areas and Methodological Innovations

Bioorthogonal Chemistry and Click Reactions for Functionalization

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes. These reactions provide a powerful toolkit for labeling and modifying biomolecules, such as proteins, with probes for imaging or functional analysis. Non-canonical amino acids, including fluorinated derivatives like 2-fluoro-D-tyrosine, are key components in this field. Once incorporated into a protein's structure, they can serve as chemical handles for subsequent modification via bioorthogonal "click" reactions.

Two of the most prominent click reactions used for bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govrsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions, to form a stable 1,2,3-triazole ring. nih.gov CuAAC is known for its high efficiency, specificity, and rapid reaction rates. nih.govresearchgate.net The reaction is versatile and can be performed in aqueous environments, making it suitable for modifying biomolecules. nih.gov However, the cytotoxicity of the copper catalyst can limit its application in living cells. nih.gov To mitigate this, ligands are often used to stabilize the copper(I) ion and protect biomolecules from oxidative damage. nih.govresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity issue of CuAAC, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145), such as bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. researchgate.net The high ring strain of the cyclooctyne provides the driving force for the reaction. rsc.org While generally slower than CuAAC, the catalyst-free nature of SPAAC makes it highly suitable for in vivo labeling and imaging applications. researchgate.net The kinetics of these reactions can be finely tuned; for instance, strain-promoted cycloadditions of nitrones with biaryl-aza-cyclooctynone have shown significantly enhanced reaction rates. nih.gov

If N-Boc-2-fluoro-D-tyrosine were further derivatized to contain an azide or an alkyne group, it could be incorporated into a peptide or protein and subsequently conjugated to a molecule of interest (e.g., a fluorophore, drug, or imaging agent) using either CuAAC or SPAAC.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None (Catalyst-free) |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Reaction Rate | Very fast | Moderate to fast, depends on cyclooctyne structure |

| Biocompatibility | Limited in living systems due to copper toxicity | Excellent for in vivo applications |

| Key Advantage | High efficiency and speed | Bioorthogonality and suitability for live-cell imaging |

The incorporation of fluorinated amino acids into biomolecules opens up significant avenues for research, particularly in molecular imaging and protein engineering. Fluorine-18 (B77423) (¹⁸F) is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical oncology. nih.gov

Several ¹⁸F-labeled tyrosine derivatives have been developed as PET tracers for imaging tumors. researchgate.netmdpi.commdpi.com For example, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is used to visualize brain tumors, accumulating in cancer cells through increased amino acid transporter expression. researchgate.netmdpi.com Similarly, 6-[¹⁸F]Fluoro-L-m-tyrosine (6-[¹⁸F]FMT) has been developed for PET imaging of dopaminergic metabolism. nih.gov The synthesis of 2-[¹⁸F]fluoro-L-tyrosine has also been achieved, with the goal of creating a tracer to monitor protein metabolism in vivo. researchgate.net These examples highlight the utility of fluorinated tyrosines in diagnosing and monitoring disease states.

By combining bioorthogonal chemistry with protein engineering, this compound could be a valuable tool for targeted imaging. A peptide or antibody designed to target a specific cancer cell receptor could be synthesized to include 2-fluoro-D-tyrosine (bearing an additional bioorthogonal handle). This targeting molecule could then be reacted with an ¹⁸F-labeled probe via a click reaction, creating a highly specific PET imaging agent.

In protein modification research, substituting a natural amino acid with a fluorinated analog like 2-fluoro-tyrosine can provide unique insights. The fluorine atom is a sensitive ¹⁹F NMR probe that can report on the local protein environment, conformational changes, and ligand binding events. nih.gov Studies have shown that 2-fluorotyrosine is a valuable probe that can report on allosteric interactions not observable with other fluorinated tyrosines, with minimal perturbation to the protein's pKa. nih.gov

Computational Chemistry and In Silico Modeling

Computational methods are indispensable for understanding the effects of fluorination on the structure, dynamics, and function of biomolecules. acs.orgnih.gov Techniques like quantum mechanics (QM) and molecular dynamics (MD) simulations provide atomic-level insights that are often difficult to obtain through experimental methods alone. acs.org

Quantum Mechanical (QM) Simulations: QM methods, such as density-functional theory (DFT), are used to compute the physicochemical properties of fluorinated molecules with high accuracy. cyberinfrastructure.org These calculations can elucidate how the highly electronegative fluorine atom alters the electronic structure, charge distribution, and intermolecular interactions of the amino acid side chain. cyberinfrastructure.org This information is crucial for understanding changes in properties like acidity, hydrophobicity, and the ability to form hydrogen bonds. rsc.orgscispace.com

Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational dynamics of proteins and peptides containing fluorinated amino acids. rsc.org A significant challenge in this area has been the development of accurate force fields that can correctly model the behavior of fluorinated residues. acs.orgnih.gov Recently, parameters for various fluorinated aromatic amino acids, including fluorotyrosines, have been developed and validated for use with established force fields like AMBER. nih.govbiorxiv.org These advancements enable realistic simulations of fluorinated proteins over microsecond timescales, providing insights into their stability, folding, and dynamic behavior. nih.govbiorxiv.org MD simulations can also be used to calculate properties like ¹⁹F NMR relaxation rates, which can then be compared directly with experimental data to validate the simulation models. nih.govbiorxiv.org

| Method | Primary Application | Information Gained for Fluorinated Tyrosine |

|---|---|---|

| Quantum Mechanics (QM) | Calculating electronic properties | Electrostatic potential, pKa shifts, bond strengths, interaction energies |

| Molecular Dynamics (MD) | Simulating molecular motion over time | Conformational preferences, protein stability, dynamics, solvent interactions |

| QM/MM (Hybrid) | Modeling reactions in large systems | Enzyme reaction mechanisms, excited-state dynamics |

The introduction of fluorine into a ligand can have profound and often unpredictable effects on its binding affinity and selectivity for a target protein. nih.govacs.org Computational approaches are vital for establishing a rational basis for these effects and guiding the design of new therapeutic agents. mdpi.com

By modeling a fluorinated ligand within the binding site of a protein, computational methods can dissect the specific interactions that are altered by the fluorine atom. These include changes in hydrophobic interactions, hydrogen bonding, and electrostatic interactions. acs.orgnih.gov Fluorination can also impact the entropy of binding by altering the conformational flexibility of the ligand or disrupting water networks within the binding pocket. acs.orgnih.gov

For a compound like 2-fluoro-D-tyrosine, if it were part of a peptide-based drug, computational docking and free energy calculations could predict how the fluorine substitution affects the peptide's binding to its biological target. This in silico analysis helps build structure-activity relationship (SAR) models that correlate specific structural modifications with changes in biological activity. flinders.edu.au These models allow medicinal chemists to make more informed decisions in the iterative process of lead optimization, ultimately accelerating the development of more potent and selective drugs. mendeley.com

Enzymatic Transformations and Biocatalysis

While chemical synthesis of fluorinated amino acids can be challenging, often requiring harsh conditions, enzymatic methods offer a powerful alternative. nih.gov Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild, environmentally friendly conditions. nih.gov

Several enzymatic strategies have been developed for the synthesis of fluorinated compounds, including fluorinated amino acids. nih.gov For example, tyrosine phenol-lyase (TPL) has been used to catalyze the formation of fluorotyrosine from fluorinated phenols, pyruvate, and ammonium. nih.gov This approach has been successfully implemented in an E. coli expression system to produce 2-fluorotyrosine and incorporate it directly into proteins. nih.gov

Other enzymes and biocatalytic systems that have been explored for producing fluorinated molecules include:

Fluorinases: The only known enzymes capable of forming a carbon-fluorine bond from inorganic fluoride (B91410), though their substrate scope is limited. acsgcipr.org

Cytochrome P450 Enzymes: These versatile enzymes can catalyze a variety of reactions and have been engineered to synthesize organofluorine compounds. nih.gov

Dehydrogenases and Racemases: Systems involving dehydrogenases and racemases have been developed for the synthesis of both D- and L-enantiomers of fluorinated alanines. dtu.dk

S-adenosyl-L-methionine (SAM)-dependent Methyltransferases: These enzymes have been engineered to utilize fluorinated SAM cofactors to perform biocatalytic fluoroalkylation. acs.org

These biocatalytic methods provide efficient and stereoselective routes to chiral fluorinated building blocks, including aromatic amino acids. While a direct enzymatic synthesis of this compound has not been specifically detailed, these established methodologies could be adapted to produce the 2-fluoro-D-tyrosine core, which could then be chemically protected with the Boc group. The use of biocatalysis is a key enabling technology for making complex, enantiomerically pure fluorinated amino acids more accessible for research and development. nih.gov

Tyrosinase-Mediated Oxidative Functionalization of Tyrosine Residues

Tyrosinase is an enzyme that plays a crucial role in the oxidation of phenols, including the amino acid tyrosine. nih.gov This enzymatic activity initiates a cascade of reactions that can be harnessed for the targeted modification of peptides and proteins. The process begins with the tyrosinase-catalyzed hydroxylation of tyrosine residues to form 3,4-dihydroxyphenylalanine (dopa), which is then further oxidized to dopaquinone (B1195961). nih.gov This resulting o-quinone is a highly reactive electrophile that can readily undergo coupling reactions with a variety of nucleophiles. nih.govresearchgate.netresearchgate.net

This tyrosinase-mediated oxidative coupling has been established as an efficient and site-selective method for modifying proteins. nih.govacs.org The reaction proceeds under mild conditions, typically in a phosphate (B84403) buffer at a pH of around 6.5, and uses dissolved oxygen as the oxidant. nih.govresearchgate.netacs.org Researchers have successfully utilized this strategy to activate tyrosine residues located at the N or C-termini of peptides and proteins. nih.govchemrxiv.org The generation of o-quinone electrophiles directly from tyrosine residues provides significant flexibility in selecting the nucleophilic coupling partner, thereby expanding the scope of possible modifications. nih.govresearchgate.netacs.org

The applications of this methodology are extensive, particularly in the field of bioconjugation. By controlling the placement of tyrosine residues within a protein's sequence, scientists can direct modifications to specific sites. This has been used to conjugate various molecules, including dyes and other proteins, to antibody fragments and other protein scaffolds. nih.govchemrxiv.org For example, this strategy was employed to modify the C-termini of an antibody scFv construct and Protein L, demonstrating its utility in creating immunolabeling agents. nih.govresearchgate.net The reactive dopaquinone residues can also react with endogenous nucleophiles, such as the thiol group of cysteine residues, to form stable covalent linkages. nih.gov

The substrate specificity of tyrosinase is a key aspect of this process. While it readily acts on L-tyrosine, studies have also investigated its activity on D-tyrosine. Research has shown that D-tyrosine can act as a substrate for tyrosinase, although with lower catalytic efficiency compared to the natural L-enantiomer. nih.gov This results in a slower formation of the corresponding D-melanin. nih.gov This differential reactivity is important when considering the use of D-tyrosine derivatives like this compound as potential substrates or probes in tyrosinase-mediated reactions. The introduction of a fluorine atom on the tyrosine ring can further modulate the electronic properties of the phenol (B47542) group, potentially influencing the rate and efficiency of the enzymatic oxidation.

| Reaction Component | Role/Function | Key Characteristics | Reference |

|---|---|---|---|

| Tyrosinase | Enzyme Catalyst | Oxidizes phenols (e.g., tyrosine) to o-quinones. | nih.gov |

| Tyrosine Residue | Substrate | The amino acid residue on a peptide or protein that is targeted for oxidation. | nih.govchemrxiv.org |

| o-Quinone | Reactive Intermediate | A highly electrophilic species generated by the oxidation of tyrosine. | nih.govresearchgate.net |

| Nucleophile | Coupling Partner | Reacts with the o-quinone to form a stable covalent bond (e.g., anilines, thiols). | nih.govresearchgate.net |

| Dissolved Oxygen | Oxidant | The only oxidant required for the reaction under mild, buffered conditions. | nih.govacs.org |

Exploring Enzyme Substrate Specificity with Fluorinated Amino Acids

The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy for probing enzyme mechanisms and substrate specificity. nih.gov Fluorine's unique properties, such as its high electronegativity and small size, allow it to serve as a subtle yet impactful probe of molecular interactions. nih.gov Specifically, fluorinated versions of tyrosine, such as this compound, are valuable tools for investigating the electronic requirements of enzyme active sites. nih.govnih.gov

The introduction of a fluorine atom onto the aromatic ring of tyrosine significantly alters the acidity (pKa) of the phenolic hydroxyl group due to fluorine's strong electron-withdrawing nature. nih.gov This modification allows researchers to systematically vary the electronic properties of the substrate without introducing significant steric changes. By comparing the kinetic parameters of an enzyme's reaction with natural tyrosine versus one or more fluorinated analogues, it is possible to deduce the role of the hydroxyl group in catalysis. For instance, this approach has been used to investigate the catalytic mechanism of tyrosine recombinases like Flp. nih.gov In one study, a peptide containing 3-fluoro-tyrosine (pKa ≈ 8.4) was used to demonstrate that a conserved histidine residue acts as a general acid-base catalyst in the phosphoryl transfer reaction. nih.gov

Similarly, fluorinated tyrosine phosphates have been employed to probe the substrate specificity of the phosphatase activity of calcineurin. nih.gov Kinetic studies with these analogues suggested that the substrate specificity of calcineurin is dependent on the electronic nature of the substrate. nih.gov This contrasts with other enzymes like alkaline phosphatase, highlighting the unique insights that can be gained from using fluorinated substrates.

Fluorotyrosine derivatives have also been site-specifically incorporated into enzymes to act as probes for biophysical characterization. acs.org These fluorinated residues can provide unique spectroscopic signatures or alter the redox properties of the protein, enabling detailed studies of enzyme structure and function. For example, the substitution of tyrosine with fluorotyrosine in the enzyme ketosteroid isomerase allowed researchers to probe the energetics of hydrogen bonds within the active site. acs.org The results showed that the enzyme's catalytic efficiency was largely insensitive to changes in the acidity of the tyrosine's phenolic proton, providing crucial information about the transition state stabilization. acs.org

The use of fluorinated amino acids extends to the synthesis of novel peptides and proteins with enhanced properties. nih.gov The low-specificity and promiscuity of some enzymes, such as L-threonine aldolases, have been harnessed for the biocatalytic synthesis of fluorinated amino acids. nih.gov This demonstrates the dual role of fluorinated amino acids as both probes for studying existing enzymes and building blocks for creating new, functional biomolecules.

| Fluorinated Amino Acid Application | Enzyme/System Studied | Key Finding | Reference |

|---|---|---|---|

| Probing general acid-base catalysis | Flp Recombinase | A 3-fluoro-tyrosine analog with a lower pKa restored activity to a mutant, supporting the role of a histidine residue as a general acid/base. | nih.gov |

| Investigating substrate electronic dependence | Calcineurin | Kinetic studies with fluorinated tyrosine phosphates indicated that substrate specificity depends on the electronic nature of the substrate. | nih.gov |

| Probing active site hydrogen bonds | Ketosteroid Isomerase (KSI) | Fluorotyrosine substitutions revealed that catalytic activity had no significant dependence on the acidity of the tyrosine phenol group. | acs.org |

| Biophysical characterization | E. coli Ribonucleotide Reductase (RNR) | Fluorinated tyrosines were site-specifically incorporated to study the roles of redox-active tyrosine residues. | acs.org |

Future Perspectives and Key Research Challenges

Development of Novel Stereoselective Fluorination Strategies for D-Amino Acids

A primary challenge in the synthesis of molecules like N-Boc-2-fluoro-D-tyrosine lies in the precise control of stereochemistry at multiple chiral centers, including the fluorine-bearing carbon. The development of novel and efficient stereoselective fluorination methods is paramount for accessing specific D-amino acid enantiomers, which are crucial for applications in peptide science and as metabolic probes.

Current research focuses on both electrophilic and nucleophilic fluorination strategies. mdpi.com Electrophilic methods often employ reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while nucleophilic approaches utilize sources such as Deoxofluor or DAST (diethylaminosulfur trifluoride). mdpi.combeilstein-journals.org A significant advancement involves the diastereoselective fluorination of chiral precursors. For instance, N-Boc protected oxazolidines derived from amino acids can be fluorinated with high diastereoselectivity. nih.gov One notable strategy allows for the fluorination of an N-Boc arylsulfonyloxazolidine derived from D-serine, followed by a diastereoselective epimerization at the fluorine-bearing carbon. nih.gov This dual approach is powerful because it enables the synthesis of two distinct, enantiomerically pure diastereomers from a single chiral starting material, offering stereodiversity without scrambling the original chiral center. nih.gov

Future progress in this area will likely depend on the discovery of new catalysts and reagents that can achieve high stereoselectivity under mild conditions. The development of enantioselective catalytic methods for the direct fluorination of prochiral D-amino acid precursors remains a significant goal, as it would streamline synthetic pathways and reduce the reliance on chiral auxiliaries. mdpi.com

Table 1: Comparison of Selected Fluorination Reagents in Amino Acid Synthesis

| Reagent | Type | Typical Application | Advantages | Challenges |

|---|---|---|---|---|

| Selectfluor | Electrophilic | α-fluorination of ketones and other carbonyl compounds. beilstein-journals.org | High efficiency, commercially available, relatively safe to handle. | Requires specific substrate activation; regioselectivity can be an issue. |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Fluorination of enolates and other carbanions. beilstein-journals.orgnih.gov | Powerful fluorinating agent, effective for creating challenging C-F bonds. | Can be harsh, potentially leading to side reactions or decomposition. |

| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic | Deoxyfluorination of alcohols. mdpi.comnih.gov | Effective for converting hydroxyl groups to fluorine. | Thermally unstable, can be hazardous; requires careful handling. |

Addressing Scalability and Efficiency in Synthesis for Research Applications

While numerous methods exist for the laboratory-scale synthesis of fluorinated amino acids, many of these routes are multi-step, low-yielding, and difficult to automate, which limits the availability of these compounds for widespread research. snmjournals.org For this compound and its analogs to be broadly utilized as research probes, addressing the challenges of scalability and synthetic efficiency is critical.

One promising avenue is the use of solid-phase synthesis, which can simplify purification and allow for more automated processes. thieme-connect.com For example, a solid-phase approach has been successfully used to synthesize O-(2-[18F]-fluoroethyl)-L-tyrosine, a PET imaging agent. thieme-connect.com In this method, an N-Boc-L-tyrosine derivative was attached to a resin, subjected to a substitution reaction with fluoride (B91410), and then cleaved from the support, demonstrating a viable strategy for producing radiolabeled amino acids with high radiochemical yield. thieme-connect.com

Another key area of development is biocatalysis. The use of enzymes, such as transaldolases, can offer high selectivity and efficiency under mild reaction conditions. wisc.edu While not yet applied to 2-fluoro-D-tyrosine specifically, promiscuous L-threonine transaldolases have been used for the scalable and efficient synthesis of various β-hydroxy-α-amino acids, showcasing the potential of enzymatic methods to overcome the limitations of traditional chemical synthesis. wisc.edu

Expanding the Scope of Site-Specific Incorporation into Complex Biological Systems

The ability to incorporate unnatural amino acids like 2-fluorotyrosine at specific sites within a protein is a revolutionary tool for probing protein structure and function. This is typically achieved through the genetic code expansion, which relies on an engineered, orthogonal aminoacyl-tRNA synthetase and its cognate tRNA pair that recognizes a nonsense or unused codon. nih.govacs.orggoogle.com This technology has been successfully used to incorporate various fluorotyrosines into proteins in model organisms like E. coli. nih.govacs.org

However, a major future challenge is to expand the scope of this technology to more complex biological systems. While site-specific incorporation has been demonstrated in cultured mammalian cells, achieving the same level of efficiency and fidelity in whole, multicellular organisms or specific tissues remains a significant hurdle. nih.gov Expanding this methodology would allow researchers to study protein dynamics in their native physiological context, for example, by inserting a 19F-NMR probe into a specific receptor in the brain of a living animal.

Key challenges to overcome include:

Efficient Delivery: Ensuring the efficient delivery of the orthogonal tRNA/synthetase machinery and the unnatural amino acid to the target cells or tissues in vivo.

Immunogenicity: The components of the orthogonal system, being foreign to the host organism, could trigger an immune response.

Systemic Toxicity: The unnatural amino acid or the components of the incorporation machinery could have unforeseen toxic effects on the whole organism.

Competition with Endogenous Machinery: The engineered synthetase must not react with endogenous amino acids, and the orthogonal tRNA must not be recognized by endogenous synthetases to ensure high fidelity of incorporation. google.com

Successfully navigating these challenges will require innovations in gene delivery systems, protein engineering to create more robust and "invisible" orthogonal pairs, and detailed toxicological studies. The ability to perform site-specific incorporation in complex organisms will unlock new frontiers in the study of disease, neurobiology, and developmental biology.

Integration of Multi-Omics Data with Fluorinated Probe Research

The introduction of a fluorinated amino acid probe into a biological system can have wide-ranging effects beyond the target protein. To fully understand the biological consequences and to leverage these probes for systems-level insights, it is crucial to integrate their use with multi-omics approaches, including proteomics, metabolomics, and genomics.

A landmark study demonstrated the power of this approach by using multi-omics to analyze E. coli strains that had evolved to utilize fluorinated tryptophan analogues. nih.govacs.orgresearchgate.net The key findings from this research included:

Genomics: The adaptation to a fluorinated environment required surprisingly few genetic mutations. nih.govacs.org

Proteomics: Despite the limited genetic changes, there were significant rearrangements in the proteome. nih.govacs.org Specifically, proteins involved in the quality control of protein folding were strongly affected, indicating cellular stress. nih.govacs.org

Metabolomics: The study provided a broad view of the metabolic shifts that occurred as the organism adapted to the unnatural building block. nih.gov

This integrated approach provides a blueprint for future studies using probes like this compound. By combining the use of a fluorinated probe with quantitative proteomics (e.g., SILAC) and high-throughput metabolomics, researchers can move beyond studying a single protein-ligand interaction to mapping the global cellular response. nih.govnih.gov For example, one could investigate how the incorporation of 2-fluoro-D-tyrosine into a specific enzyme affects not only its activity but also the abundance of related proteins and the concentrations of downstream metabolites. This systems-level perspective is fundamental for applications in synthetic biology and for understanding the complex cellular effects of drugs and probes. nih.gov

Table 2: Conceptual Framework for Integrating Multi-Omics with Fluorinated Probe Research